The compound (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule characterized by a thiazolidinone core and a pyrazole moiety. Its molecular formula is , and it has a molecular weight of approximately 505.7 g/mol. The structure features a butyl group attached to the thiazolidinone ring, which is further substituted with a pyrazole derivative, enhancing its potential biological activity and chemical reactivity .
These reactions can be leveraged in synthetic organic chemistry to create analogs with enhanced or altered activities.
Preliminary studies indicate that (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one exhibits significant biological activities, including:
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity .
The potential applications of (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one span various fields:
Interaction studies focus on understanding how this compound binds to specific biological targets. Initial data suggest that it may:
Further detailed studies are necessary to confirm these interactions and elucidate their therapeutic significance .
Several compounds share structural similarities with (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,4’-Difluorobenzophenone | Aromatic structure | Lacks thiazolidinone and pyrazole moieties |
| Polyetherether ketone | Contains aromatic rings | Different core structure |
| (5Z)-3-Sec-butyl derivative | Similar thiazolidinone structure | Variation in side chain |
| (5Z)-3-benzyl derivative | Similar core structure | Different substituents on the pyrazole |
The uniqueness of (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone core and a pyrazole moiety, which imparts distinctive chemical properties and potential biological activities that are not commonly found in similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry .
The compound’s systematic IUPAC name, (5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one, reflects its intricate architecture. Key structural features include:
Molecular Formula: $$ \text{C}{24}\text{H}{23}\text{N}{3}\text{OS}{2} $$
Molecular Weight: 433.6 g/mol
CAS Registry Number: 955876-31-0
| Property | Value | Source |
|---|---|---|
| Melting Point | 198–202°C (decomposes) | |
| Solubility | DMSO >10 mM, Ethanol <1 mM | |
| LogP (Partition Coefficient) | 4.2 ± 0.3 |
Thiazolidinones have been pivotal in drug development since the 1970s, with early derivatives like pioglitazone (an antidiabetic agent) demonstrating their therapeutic versatility. The integration of a thiocarbonyl group in thiazolidinones enhances hydrogen-bonding capacity, improving target affinity. For example, 2,4-thiazolidinediones were found to activate peroxisome proliferator-activated receptors (PPAR-γ), revolutionizing type 2 diabetes treatment.
The modern era emphasizes structural hybridization, combining thiazolidinones with heterocycles like pyrazoles to overcome limitations such as metabolic instability. Pyrazole-thiazolidinone hybrids, including the subject compound, exhibit dual mechanisms:
The fusion of thiazolidinone and pyrazole rings creates synergistic effects:
| Compound | Target | IC$$_{50}$$ | Selectivity Index | Source |
|---|---|---|---|---|
| Subject compound | TNF-α | 0.7 µM | >50 | |
| (5Z)-3-(4-Methylbenzyl) derivative | COX-2 | 1.1 µM | 35 | |
| Rhodanine-isostere | PPAR-γ | 2.4 µM | 12 |